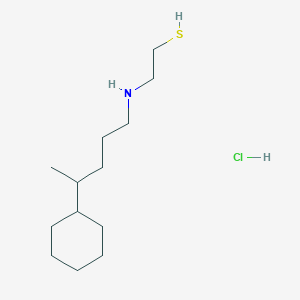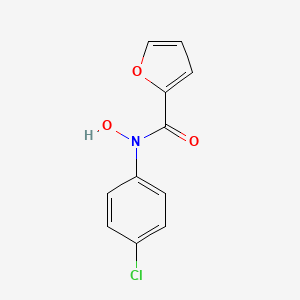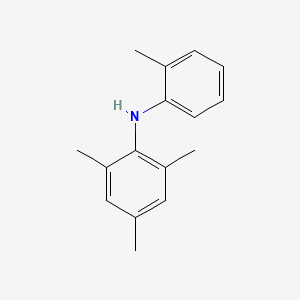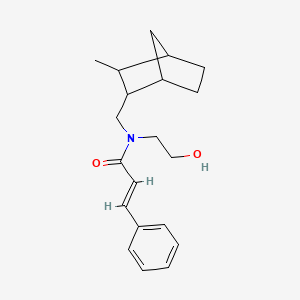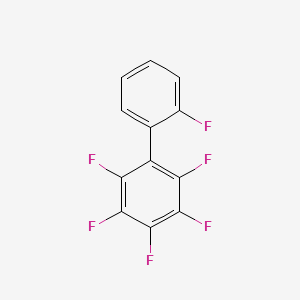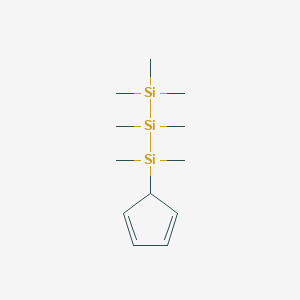
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by its unique structure, which includes a cyclopentadienyl ring and multiple methyl groups attached to a trisilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the reaction of cyclopenta-2,4-dien-1-yltrimethylsilane with heptamethyltrisilane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane has several scientific research applications:
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The cyclopentadienyl ring can participate in π-π interactions, while the trisilane backbone provides flexibility and stability to the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Exhibits moderately acidic to hyperacidic behavior.
3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: Known for its unique structural properties and reactivity.
Uniqueness
1-(Cyclopenta-2,4-dien-1-yl)-1,1,2,2,3,3,3-heptamethyltrisilane is unique due to its combination of a cyclopentadienyl ring and a highly methylated trisilane backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
37865-50-2 |
|---|---|
Molekularformel |
C12H26Si3 |
Molekulargewicht |
254.59 g/mol |
IUPAC-Name |
cyclopenta-2,4-dien-1-yl-[dimethyl(trimethylsilyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C12H26Si3/c1-13(2,3)15(6,7)14(4,5)12-10-8-9-11-12/h8-12H,1-7H3 |
InChI-Schlüssel |
SLDIAFQDGBARFL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


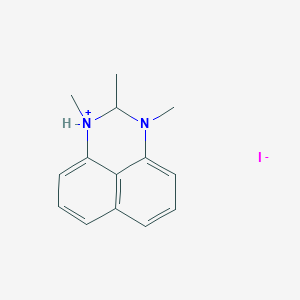
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
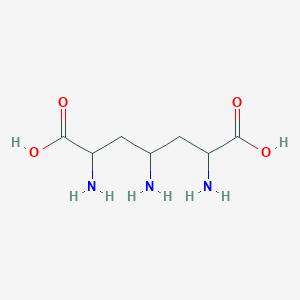
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
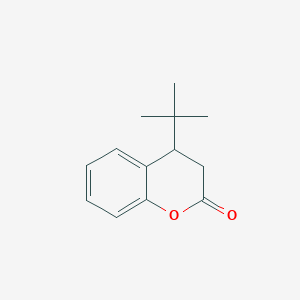
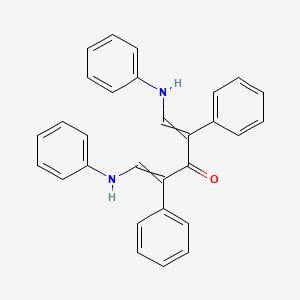
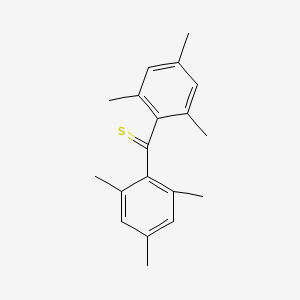
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
